Olivetol

説明

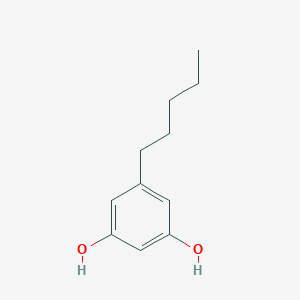

Olivetol is a member of the class of resorcinols that is resorcinol in which the hydrogen at position 5 is replaced by a pentyl group. It has a role as a lichen metabolite.

Olivetol has been reported in Ardisia virens, Cannabis sativa, and Primula obconica with data available.

from cannabidiol by pyrolysis; structure

Structure

3D Structure

特性

IUPAC Name |

5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025812 | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

327 °F at 5 mmHg (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

500-66-3 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Olivetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIVETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Cornerstone of Cannabinoid Creation: An In-depth Technical Guide to Olivetol's Role in Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of olivetol and its carboxylic acid form, olivetolic acid, in the intricate biosynthetic pathway of cannabinoids. Delving into the core enzymatic reactions, this document offers detailed experimental protocols, quantitative data, and visual representations of the key processes, serving as an essential resource for professionals in cannabinoid research and pharmaceutical development.

Introduction: The Polyketide Origin of Cannabinoids

The diverse array of cannabinoids produced by Cannabis sativa all originate from a common precursor molecule, cannabigerolic acid (CBGA). The formation of CBGA is the result of a crucial alkylation reaction between olivetolic acid and geranyl pyrophosphate. While often referred to in the context of cannabinoid synthesis, olivetol itself is largely considered an in vitro artifact. The true biological precursor is olivetolic acid.[1][2][3] This guide will elucidate the enzymatic journey from simple precursors to the formation of this key cannabinoid building block.

The Biosynthetic Pathway: From Hexanoyl-CoA to Olivetolic Acid

The synthesis of olivetolic acid is a two-step enzymatic process that occurs within the glandular trichomes of the Cannabis sativa plant.[3][4] This pathway involves the coordinated action of two key enzymes: tetraketide synthase (TKS) and olivetolic acid cyclase (OAC).

Step 1: The Role of Tetraketide Synthase (TKS)

The biosynthesis of the polyketide backbone of olivetolic acid is initiated by the enzyme tetraketide synthase (TKS) , a type III polyketide synthase, formerly referred to as olivetol synthase (OLS).[1][2][5] TKS catalyzes the condensation of a hexanoyl-CoA starter unit with three molecules of malonyl-CoA.[2][6] This reaction forms a linear tetraketide intermediate. In the absence of the subsequent enzyme, OAC, this intermediate can undergo spontaneous decarboxylation and cyclization to form olivetol, which is why olivetol is often observed in in vitro assays.[5][6][7]

Step 2: The Crucial Cyclization by Olivetolic Acid Cyclase (OAC)

The linear tetraketide produced by TKS is the substrate for olivetolic acid cyclase (OAC) . OAC catalyzes a C2-to-C7 intramolecular aldol condensation of the tetraketide intermediate to form the aromatic resorcinolic acid ring structure of olivetolic acid.[3][4][8] This enzymatic step is critical as it prevents the decarboxylation that leads to olivetol and ensures the presence of the carboxylic acid group necessary for the subsequent prenylation step.[3]

Quantitative Data on Cannabinoid Precursors

Precise quantification of the precursors in the cannabinoid biosynthetic pathway is essential for understanding flux and identifying potential bottlenecks. The following table summarizes available data on the concentrations of key intermediates.

| Compound | Plant Tissue/Organism | Concentration/Titer | Analytical Method | Reference |

| Olivetolic Acid | E. coli expressing TKS and OAC | ~80 mg/L | LC-MS | [5] |

| Olivetolic Acid | Yeast expressing TKS and OAC (fed hexanoate) | 0.48 mg/L | HPLC | [9] |

| Cannabidiol (CBD) | Female flowers (Cherry Blossom cultivar) | 2.45% | GC-MS | [8] |

| Δ9-Tetrahydrocannabinol (THC) | Female flowers (Cherry Blossom cultivar) | 0.15% - 0.18% | GC-MS | [8] |

| Cannabigerolic Acid (CBGA) | Yeast expressing GOT with OA feeding | Not specified, but activity confirmed | LC-MS | [3] |

| Tetrahydrocannabinolic Acid (THCA) | Yeast expressing full pathway | 8.0 mg/L | LC-MS | [3] |

Note: Quantitative data for endogenous concentrations of olivetol and olivetolic acid in Cannabis sativa trichomes is scarce in the literature, with most studies focusing on downstream cannabinoids or heterologous production systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying olivetol's role in cannabinoid biosynthesis.

Recombinant Expression and Purification of TKS and OAC

Objective: To produce and purify recombinant TKS and OAC for in vitro enzyme assays.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the coding sequences for C. sativa TKS and OAC, codon-optimized for expression in E. coli. Clone the genes into suitable expression vectors, such as pET vectors with an N-terminal His6-tag for affinity purification.

-

Bacterial Expression:

-

Transform E. coli BL21(DE3) cells with the expression plasmids.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Affinity Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the His-tagged proteins with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Concentrate the purified protein, determine the concentration using a Bradford assay, and store at -80°C.

-

In Vitro Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) Coupled Enzyme Assay

Objective: To determine the activity of TKS and OAC in producing olivetolic acid from its precursors.

Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

60 µM Hexanoyl-CoA

-

100 µM Malonyl-CoA

-

10 µg purified TKS

-

30 µg purified OAC

-

-

Bring the final reaction volume to 500 µL with nuclease-free water.

-

-

Incubation:

-

Incubate the reaction mixture at 20°C for 16 hours.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 50 µL of 20% (v/v) aqueous hydrochloric acid.

-

Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase to a new tube. Repeat the extraction two more times.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Sample Preparation for Analysis:

-

Resuspend the dried extract in a known volume (e.g., 100 µL) of methanol for analysis.

-

HPLC-MS/MS Analysis of Reaction Products

Objective: To separate, identify, and quantify the products of the TKS/OAC enzyme assay.

Protocol:

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) is required.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex 1.7 µm, 2.0 × 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes) at a flow rate of 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis: Use multiple reaction monitoring (MRM) for targeted quantification of olivetol, olivetolic acid, and other potential byproducts. The specific precursor-to-product ion transitions should be optimized for each analyte.

-

-

Quantification:

-

Prepare standard curves for olivetol and olivetolic acid of known concentrations.

-

Analyze the experimental samples and quantify the products by comparing their peak areas to the standard curves.

-

Visualizing the Process: Diagrams of Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Cannabinoid Biosynthesis Pathway

Caption: The enzymatic pathway from precursors to major cannabinoids.

Experimental Workflow for In Vitro Assay

Caption: A streamlined workflow for the in vitro study of TKS and OAC.

Logical Relationship of TKS and OAC

Caption: The functional relationship between TKS, OAC, and their products.

Conclusion

The biosynthesis of olivetolic acid, orchestrated by tetraketide synthase and olivetolic acid cyclase, represents a critical juncture in the production of all major cannabinoids. A thorough understanding of these enzymatic steps, supported by robust experimental data, is paramount for the advancement of cannabinoid research, the development of novel therapeutic agents, and the metabolic engineering of cannabinoid production systems. This guide provides the foundational knowledge and practical methodologies to empower researchers in this dynamic field.

References

- 1. [PDF] Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR. | Semantic Scholar [semanticscholar.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 8. cdn.apub.kr [cdn.apub.kr]

- 9. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Olivetol and Olivetolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to olivetol and olivetolic acid, key precursors in the formation of cannabinoids and other bioactive molecules. This document details the enzymatic reactions, quantitative data, and experimental protocols relevant to the study and manipulation of this pathway.

Introduction to Olivetol and Olivetolic Acid Biosynthesis

Olivetolic acid (OA) is a resorcylic acid that serves as the polyketide core of cannabinoids.[1] Its biosynthesis in Cannabis sativa is a two-step enzymatic process initiated from hexanoyl-CoA and three molecules of malonyl-CoA. The pathway is catalyzed by two key enzymes: olivetolic acid synthase (OAS), also referred to as tetraketide synthase (TKS), and olivetolic acid cyclase (OAC).[1][2] In the absence of OAC, the polyketide intermediate can spontaneously cyclize to form olivetol, the decarboxylated analogue of olivetolic acid.[1][2] Understanding this pathway is crucial for the biotechnological production of cannabinoids and the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of olivetolic acid from primary metabolites involves the following key steps:

-

Starter Unit Formation: The pathway begins with the formation of the starter unit, hexanoyl-CoA.

-

Polyketide Chain Elongation: Olivetolic acid synthase (OAS/TKS), a type III polyketide synthase, catalyzes the sequential condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This reaction forms a linear tetraketide intermediate.[1][3]

-

Cyclization to Olivetolic Acid: Olivetolic acid cyclase (OAC) then catalyzes an intramolecular C2-C7 aldol condensation of the tetraketide intermediate, leading to the formation of olivetolic acid with the retention of the carboxylic acid group.[2][4]

-

Byproduct Formation: In the absence of OAC, the tetraketide intermediate can undergo spontaneous decarboxylative cyclization to form olivetol. Other byproducts, such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL), can also be formed from the premature release and lactonization of polyketide intermediates.[5][6]

Below is a diagram illustrating the core biosynthetic pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and overall productivity of the olivetol and olivetolic acid biosynthesis pathway.

Table 1: Kinetic Parameters of Cannabis sativa Olivetol Synthase (OLS/TKS)

| Substrate | Product | Km (µM) | kcat (min-1) | kcat/Km (s-1M-1) | Reference |

| Hexanoyl-CoA | Olivetol | 60.8 | 2.96 | 1013 | [7] |

| Hexanoyl-CoA | Tetraketide Pyrone | - | - | 280 | [7] |

| Hexanoyl-CoA | Triketide Pyrone | - | - | 811 | [7] |

Note: Kinetic parameters for Olivetolic Acid Cyclase (OAC) are not available in the literature. This is attributed to the instability of the linear tetraketide intermediate produced by TKS, which serves as the substrate for OAC, making its in vitro assay for kinetic determination challenging.[5]

Table 2: Production Titers of Olivetolic Acid in Engineered Microorganisms

| Host Organism | Cultivation Conditions | Titer (mg/L) | Reference |

| Saccharomyces cerevisiae | Fed with sodium hexanoate | 0.48 | [5] |

| Escherichia coli | Fermentation with precursor supply engineering | up to 80 | [8] |

| Yarrowia lipolytica | Engineered with precursor pathway | 9.18 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of olivetol and olivetolic acid biosynthesis.

Protein Expression and Purification of OLS/TKS and OAC

This protocol describes the expression and purification of recombinant OLS/TKS and OAC from E. coli.

4.1.1. Gene Cloning and Expression Vector Construction

-

Synthesize the codon-optimized genes for C. sativa OLS/TKS and OAC.

-

Clone the OLS/TKS gene into a pET-based expression vector (e.g., pETM11) with an N-terminal His6-tag followed by a TEV protease cleavage site.[9]

-

Clone the OAC gene into a suitable expression vector (e.g., pET42a or pQE-80L) with an N-terminal His6-tag and/or a GST-tag.[2][9]

-

Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3) or M15).[2][8]

4.1.2. Protein Expression

-

Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[2][10]

-

Continue to culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance soluble protein expression.[2]

4.1.3. Protein Purification

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% (v/v) glycerol, 2 mM DTT, and a protease inhibitor cocktail).[2]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA or Co2+-Talon affinity chromatography column pre-equilibrated with the lysis buffer.[9][10]

-

Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

(Optional) If a tag needs to be cleaved, dialyze the eluted protein against a suitable buffer and incubate with a specific protease (e.g., TEV protease).

-

(Optional) Further purify the protein by size-exclusion chromatography if necessary.

-

Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay for Olivetolic Acid Biosynthesis

This protocol describes the reconstitution of the olivetolic acid biosynthesis pathway in vitro using purified OLS/TKS and OAC.

4.2.1. Reaction Mixture

Prepare the reaction mixture in a total volume of 50-100 µL:

-

Buffer: 20-100 mM HEPES or sodium citrate buffer, pH 5.5-7.0.[5][7]

-

Reducing Agent: 5 mM DTT.[5]

-

Substrates:

-

Enzymes:

-

Purified OLS/TKS (e.g., 1-5 µg).

-

Purified OAC (e.g., 1-5 µg).

-

4.2.2. Reaction Procedure

-

Combine all reaction components except for the enzymes in a microcentrifuge tube.

-

Initiate the reaction by adding the purified enzymes.

-

Incubate the reaction at a controlled temperature (e.g., 20-30°C) for a specified time (e.g., 30-60 minutes).[5][7]

-

Terminate the reaction by adding an equal volume of methanol or by acidifying the mixture.[7]

-

Centrifuge the terminated reaction to pellet any precipitated protein.

-

Analyze the supernatant for the presence of olivetolic acid, olivetol, and other byproducts using HPLC or LC-MS/MS.

HPLC-UV Analysis of Reaction Products

This protocol provides a general method for the separation and detection of olivetolic acid and related compounds by HPLC with UV detection.

4.3.1. Instrumentation and Column

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

4.3.2. Mobile Phase and Gradient

-

Mobile Phase A: Water with 0.085-0.1% phosphoric acid or formic acid.[11][12]

-

Mobile Phase B: Acetonitrile with 0.085-0.1% phosphoric acid or formic acid.[11][12]

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the compounds of interest. A typical starting condition could be 40-55% B.[7][11]

4.3.3. Detection

4.3.4. Quantification

-

Prepare a standard curve using authentic standards of olivetolic acid and olivetol.

-

Integrate the peak areas of the samples and quantify the concentrations based on the standard curve.

LC-MS/MS Analysis for Sensitive Quantification

For more sensitive and specific quantification, an LC-MS/MS method is recommended.

4.4.1. Instrumentation

-

LC System: An HPLC or UPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

4.4.2. Chromatographic Conditions

-

Use a C18 column and mobile phases similar to the HPLC-UV method.

4.4.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for acidic compounds like olivetolic acid.

-

Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, specific precursor-to-product ion transitions for olivetolic acid and olivetol should be monitored.

-

Olivetolic Acid: Monitor transitions such as m/z 223.1 -> 179.1.

-

Olivetol: Monitor transitions such as m/z 179.1 -> 137.1.

-

Note: These transitions should be optimized on the specific instrument used.

-

-

Internal Standard: Use a deuterated internal standard (e.g., olivetol-d9) for accurate quantification.

Conclusion

The biosynthesis of olivetol and olivetolic acid is a fundamental pathway in the production of a wide array of valuable natural products. The detailed understanding of the enzymes involved, their kinetics, and the development of robust experimental protocols are essential for advancing research in metabolic engineering and drug discovery. This guide provides a solid foundation for professionals in these fields to explore and harness the potential of this important biosynthetic pathway.

References

- 1. High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, purification and crystallization of a plant polyketide cyclase from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides | Semantic Scholar [semanticscholar.org]

- 5. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 9. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Expression and Purification [protocols.io]

- 11. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 12. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early Synthesis of Olivetol and Tetrahydrocannabinol (THC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research into the synthesis of olivetol and its critical role as a precursor in the pioneering syntheses of tetrahydrocannabinol (THC). The document provides a detailed overview of the seminal methods, experimental protocols, and quantitative data from the early literature, offering a valuable resource for researchers in cannabinoid chemistry and drug development.

Early Synthetic Strategies for Olivetol

Olivetol (5-pentylresorcinol) is a key resorcinolic intermediate in numerous cannabinoid syntheses. Early methods for its preparation laid the groundwork for the eventual production of THC and its analogs. One of the notable early syntheses was reported by Baeckström and Sundström in 1970, which involved a multi-step process starting from α-resorcylic acid.

Baeckström and Sundström Synthesis of Olivetol

This method provides a straightforward route to olivetol from commercially available starting materials. The key steps involve the protection of the hydroxyl groups, followed by the introduction of the pentyl side chain and subsequent deprotection.

Step 1: Methylation of α-Resorcylic Acid

-

α-Resorcylic acid is methylated using dimethyl sulphate to yield 3,5-dimethoxybenzoic acid.

Step 2: Formation of 1-(3,5-dimethoxyphenyl)-1-pentanone

-

To a solution of 3,5-dimethoxybenzoic acid (18.2 g, 0.1 mole) in dry tetrahydrofuran (250 ml), lithium hydride (1 g, 85% LiH) is added.

-

The mixture is stirred for 14 hours and then refluxed for 30 minutes under an inert atmosphere.

-

A solution of butyllithium in ether (approx. 1.3 M) is added under ice-cooling until a positive Gilman test is observed.

-

The reaction is quenched with ice-water (500 ml) and extracted with ether.

-

The organic layer is dried, and the solvent is removed to yield a light yellow oil, which is then crystallized from ethanol to give colorless crystals.

Step 3: Hydrogenation to Olivetol Dimethyl Ether

-

1-(3,5-dimethoxyphenyl)-1-pentanone (5.64 g, 0.025 mole) in methanol (200 ml) is hydrogenated at room temperature and atmospheric pressure using 20% Pd(OH)₂ on carbon (0.66 g) as a catalyst.

-

The theoretical amount of hydrogen is consumed in 2-3 hours.

-

The solution is filtered, and the solvent is removed to yield olivetol dimethyl ether as an oil.

Step 4: Demethylation to Olivetol

-

The crude olivetol dimethyl ether is demethylated to afford olivetol.

| Step | Product | Starting Material | Yield |

| Formation of 1-(3,5-dimethoxyphenyl)-1-pentanone | 1-(3,5-dimethoxyphenyl)-1-pentanone | 3,5-dimethoxybenzoic acid | 83% |

| Hydrogenation to Olivetol Dimethyl Ether | Olivetol Dimethyl Ether | 1-(3,5-dimethoxyphenyl)-1-pentanone | - |

| Demethylation to Olivetol | Olivetol | Olivetol Dimethyl Ether | - |

Pioneering Syntheses of Tetrahydrocannabinol (THC)

The isolation and structural elucidation of Δ⁹-THC in 1964 by Gaoni and Mechoulam was a landmark achievement that opened the door to its chemical synthesis[1][2][3]. Early synthetic efforts focused on the acid-catalyzed condensation of olivetol with a suitable terpene partner.

Mechoulam and Gaoni's Partial Synthesis of (±)-Δ⁹-THC (1964)

The first reported partial synthesis of THC involved the condensation of olivetol with citral in the presence of an acid catalyst. This reaction, however, produced a racemic mixture of (±)-Δ⁹-THC.

-

A solution of olivetol (1.0 g) and citral (1.0 g) in absolute ethanol (30 ml) containing 0.1 N hydrogen chloride is refluxed for 2 hours.

-

The solvent is evaporated, and the residue is chromatographed on florisil.

-

Elution with pentane gives a mixture from which (±)-Δ⁹-THC is isolated.

Stereospecific Synthesis of (-)-Δ⁸-THC by Mechoulam, Braun, and Gaoni (1967)

A significant advancement was the development of a stereospecific synthesis of (-)-Δ⁸-THC, which utilized a chiral terpene, (-)-verbenol. This method allowed for the control of the stereochemistry at the chiral centers of the THC molecule[4][5].

-

Condensation of Olivetol with (-)-Verbenol: A mixture of olivetol and (-)-verbenol is reacted in the presence of a Lewis acid catalyst.

-

Cyclization to (-)-Δ⁸-THC: The intermediate product is then treated with boron trifluoride etherate to induce cyclization and form (-)-Δ⁸-THC.

Petrzilka's Synthesis of (-)-Δ⁸-THC (1969)

Petrzilka and coworkers reported a stereoselective synthesis of (-)-Δ⁸-THC starting from (+)-p-mentha-2,8-dien-1-ol and olivetol using p-toluenesulfonic acid (p-TSA) as a catalyst. This reaction proceeds through a cannabidiol (CBD) intermediate which then cyclizes to the thermodynamically more stable Δ⁸-THC isomer[6].

-

A mixture of (+)-p-mentha-2,8-dien-1-ol and olivetol is treated with p-toluenesulfonic acid in benzene.

-

The reaction first forms (-)-trans-CBD, which upon further reaction under the same conditions, cyclizes to (-)-Δ⁹-THC and then isomerizes to the more stable (-)-Δ⁸-THC.

Razdan's One-Step Synthesis of (-)-Δ⁹-THC (1974)

A significant breakthrough in THC synthesis was the development of a one-step method for the direct synthesis of the psychoactive isomer, (-)-Δ⁹-THC, by Razdan and coworkers. This method utilized (+)-p-mentha-2,8-dien-1-ol and olivetol with carefully controlled reaction conditions to favor the formation of the Δ⁹ isomer[7][8].

-

To a stirred solution of olivetol (1.08 g, 6 mmol) and (+)-p-mentha-2,8-dien-1-ol (0.912 g, 6 mmol) in anhydrous methylene chloride (150 ml) containing anhydrous magnesium sulfate (5 g) at 0 °C, is added 1% boron trifluoride etherate (1.7 ml).

-

The reaction mixture is stirred at 0 °C for 90 minutes.

-

The reaction is quenched by pouring into a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The residue is chromatographed on a florisil column to yield (-)-Δ⁹-THC.

| Method | Terpene Reactant | Catalyst | Main Product(s) | Reported Yield |

| Gaoni & Mechoulam (1964) | Citral | HCl in Ethanol | (±)-Δ⁹-THC | - |

| Mechoulam, Braun, & Gaoni (1967) | (-)-Verbenol | Boron trifluoride etherate | (-)-Δ⁸-THC | - |

| Petrzilka et al. (1969) | (+)-p-mentha-2,8-dien-1-ol | p-Toluenesulfonic acid | (-)-Δ⁸-THC | - |

| Razdan et al. (1974) | (+)-p-mentha-2,8-dien-1-ol | 1% Boron trifluoride etherate | (-)-Δ⁹-THC | 31% (isolated) |

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the early synthesis of THC from olivetol.

Caption: Synthetic pathway for Olivetol as described by Baeckström and Sundström.

Caption: Generalized reaction pathway for the acid-catalyzed synthesis of THC from Olivetol.

Caption: General experimental workflow for early THC synthesis.

Conclusion

The early research on the synthesis of olivetol and its subsequent conversion to THC laid the essential groundwork for the field of cannabinoid chemistry. The methods developed by pioneers such as Mechoulam, Gaoni, Petrzilka, and Razdan, though sometimes yielding modest results by modern standards, were instrumental in confirming the structure of THC and enabling the initial pharmacological studies of this important molecule. This guide provides a consolidated overview of these foundational techniques, offering valuable insights for today's researchers and drug development professionals.

References

- 1. Isolation, Structure, and Partial Synthesis of an Active Constituent of Hashish | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gaoni Y, Mechoulam R. Isolation, Structure, and Partial Synthesis of an Active Constituent of Hashish. J Am Chem Soc. 1964 Apr 1; 86(8): 1646-7. [sciepub.com]

- 4. A stereospecific synthesis of (-)-delta 1- and (-)-delta 1(6)-tetrahydrocannabinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. future4200.com [future4200.com]

- 7. Hashish. A simple one-step synthesis of (-)-delta1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and olivetol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Biological Activity of Olivetol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activities of olivetol (5-pentylresorcinol) and its derivatives. Olivetol is a naturally occurring organic compound found in certain lichens and is a key precursor in the biosynthesis of cannabinoids in the Cannabis sativa plant.[1][2][3] Its diverse pharmacological profile, including antioxidant, anti-inflammatory, and cannabinoid receptor modulating properties, has made it a subject of significant scientific interest.[4][5][6] This guide synthesizes current research, presenting quantitative data, mechanistic pathways, and detailed experimental protocols to support further investigation and drug development efforts.

Quantitative Summary of Biological Activities

The biological efficacy of olivetol and its synthetic derivatives has been quantified across various assays. The following table summarizes key inhibitory and binding affinity data.

| Compound/Derivative | Target/Assay | Metric | Value | Reference |

| Olivetol | DPPH• Radical Scavenging | IC50 | 17.77 µg/mL | [7][8] |

| ABTS•+ Radical Scavenging | IC50 | 1.94 µg/mL | [7][8] | |

| DMPD•+ Radical Scavenging | IC50 | 19.25 µg/mL | [7][8] | |

| Superoxide Radical Scavenging | IC50 | 53.30 µg/mL | [7][8] | |

| Fe²+ Metal Chelating | IC50 | 2.83 µg/mL | [7][8] | |

| Acetylcholinesterase (AChE) | Ki | 3.40 ± 0.34 nM | [7][8] | |

| Butyrylcholinesterase (BChE) | Ki | 2.73 ± 0.18 nM | [7][8] | |

| Human Carbonic Anhydrase I (hCA I) | Ki | 88.05 ± 11.15 nM | [7][8] | |

| Human Carbonic Anhydrase II (hCA II) | Ki | 178.27 ± 35.94 nM | [7][8] | |

| CB-25 (Derivative) | Human CB1 Receptor (cAMP) | EC50 | 1600 nM | [9][10] |

| Mouse CB1 Receptor (cAMP) | EC50 | ~20 nM | [9] | |

| Mouse CB1 Receptor (GTP-γ-S) | EC50 | 100 nM | [9] | |

| Human CB1 Receptor | Ki | 5.2 nM | [9] | |

| CB-52 (Derivative) | Mouse CB1 Receptor (cAMP) | IC50 | 450 nM | [9][10] |

| Human CB1 Receptor (cAMP) | EC50 | 2600 nM | [9][10] | |

| Mouse CB1 Receptor (GTP-γ-S) | EC50 | 11 nM | [9][10] | |

| Human CB1 Receptor | Ki | 210 nM | [9] |

Mechanisms of Action and Signaling Pathways

Olivetol and its derivatives exert their effects through several distinct biological pathways.

Cannabinoid Receptor Modulation

Olivetol is structurally analogous to tetrahydrocannabinol (THC) and is believed to act as a competitive inhibitor at cannabinoid receptors CB1 and CB2.[1][11] By binding to these receptors without activating them, olivetol can reduce or inhibit the psychoactive effects of agonists like THC.[1][11][12] This competitive antagonism is a key area of its therapeutic potential.[10][12][13]

References

- 1. The role of olivetol in the human body_Chemicalbook [chemicalbook.com]

- 2. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Katalytische Synthese von Olivetol und Derivaten - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. nbinno.com [nbinno.com]

- 5. Olivetol: activities and applications_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. metaphactory [semopenalex.org]

- 9. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US20170143644A1 - Composition of Olivetol and Method of Use to Reduce or Inhibit the Effects of Tetrahydrocannabinol in the Human Body - Google Patents [patents.google.com]

- 12. sarms4muscle.com [sarms4muscle.com]

- 13. Olivetol’s Effects on Metabolic State and Gut Microbiota Functionality in Mouse Models of Alimentary Obesity, Diabetes Mellitus Type 1 and 2, and Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

Olivetol: A Cornerstone Precursor in Cannabinoid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Olivetol, a naturally occurring organic compound, stands as a critical precursor molecule in the synthetic production of a wide array of cannabinoids, including the medicinally significant Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabigerol (CBG). Its unique resorcinol structure provides a versatile scaffold for the alkylation and cyclization reactions that form the core of the cannabinoid framework. This technical guide delves into the pivotal role of olivetol in organic synthesis, providing detailed experimental protocols, quantitative data from key reactions, and visual representations of relevant biological and experimental pathways.

Chemical Properties of Olivetol

Olivetol, or 5-pentylresorcinol, is a phenolic compound with the chemical formula C₁₁H₁₆O₂.[1] It presents as a colorless solid and is soluble in various organic solvents.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molar Mass | 180.24 g/mol |

| Appearance | Colorless solid |

| Melting Point | 40-41 °C |

| Boiling Point | 162-164 °C at 5 mmHg |

Synthetic Applications of Olivetol in Cannabinoid Synthesis

The primary application of olivetol in organic synthesis is as a nucleophilic aromatic core for the introduction of a terpenoid side chain, a fundamental step in the formation of cannabinoids. The most common synthetic strategies involve Friedel-Crafts alkylation or condensation reactions with various terpene derivatives.

Synthesis of Cannabidiol (CBD)

The synthesis of CBD typically involves the acid-catalyzed reaction of olivetol with (+)-p-mentha-2,8-dien-1-ol. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are commonly employed as catalysts.

Quantitative Data for CBD Synthesis

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| BF₃·OEt₂ | Dichloromethane | - | 55 | [2] |

| FeCl₃·6H₂O | Dichloromethane | 25-90 min | - | [3] |

| p-Toluenesulfonic acid (p-TSA) | - | - | - | [4] |

Experimental Protocol: Synthesis of (-)-Cannabidiol from Olivetol and (+)-p-mentha-2,8-dien-1-ol

-

Reaction Setup: A solution of olivetol in a suitable solvent, such as dichloromethane, is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: A Lewis acid catalyst, for example, boron trifluoride etherate (BF₃·OEt₂), is added to the stirred solution.

-

Terpene Addition: A solution of (+)-p-mentha-2,8-dien-1-ol in the same solvent is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield pure (-)-cannabidiol.[5][6]

Synthesis of Δ⁹-Tetrahydrocannabinol (THC)

The synthesis of Δ⁹-THC can be achieved through the condensation of olivetol with (-)-verbenol, often catalyzed by a Lewis acid like BF₃·OEt₂. This reaction can proceed through a Δ⁸-THC intermediate, which can then be isomerized to the more psychoactive Δ⁹-THC.

Quantitative Data for THC Synthesis

| Terpene Precursor | Catalyst | Yield of Δ⁸-THC (%) | Yield of Δ⁹-THC (%) | Reference |

| (-)-Verbenol | BF₃·OEt₂ | up to 33 | - | [7] |

| (+)-p-mentha-2,8-dien-1-ol | ZnCl₂ and BF₃·OEt₂ | - | up to 24 | [7] |

| [¹³C₄]-Olivetol with terpene 7 | Boron trifluoride | - | 61 | [8] |

Experimental Protocol: Synthesis of (-)-trans-Δ⁸-THC from Olivetol and (-)-Verbenol

-

Reaction Setup: Olivetol and (-)-verbenol are dissolved in a suitable solvent like dichloromethane in a reaction vessel.

-

Catalyst Addition: A Lewis acid, such as boron trifluoride etherate, is added to the solution.

-

Reaction Conditions: The reaction is stirred at a specific temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed and dried.

-

Purification: The crude Δ⁸-THC is purified using column chromatography.

Synthesis of Cannabigerol (CBG)

CBG is synthesized through the reaction of olivetol with geraniol. This reaction is often catalyzed by an acidic catalyst, such as acidic alumina.

Quantitative Data for CBG Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Acidic Alumina | Toluene | 110 °C | 8 h | - | [9] |

| Boron trifluoride etherate | Dichloromethane | Room Temp | - | Low | [9] |

Experimental Protocol: Synthesis of Cannabigerol from Olivetol and Geraniol

-

Reaction Mixture: A solution of olivetol and geraniol in toluene is prepared.

-

Catalyst: Acidic alumina is added to the solution.

-

Heating: The reaction mixture is heated at 110 °C for 8 hours.[9]

-

Filtration: The acidic alumina is filtered off and washed with ethyl acetate.[9]

-

Solvent Removal: The solvent is evaporated under reduced pressure.

-

Purification: The resulting crude CBG can be used in the next step without further purification or can be purified by column chromatography.[9]

Visualization of Pathways and Workflows

Biosynthesis of Cannabinoids from Olivetol

The following diagram illustrates the biosynthetic pathway leading to major cannabinoids, starting from olivetolic acid, which is closely related to olivetol. In the plant, olivetolic acid is the direct precursor.[10][11]

Caption: Biosynthesis of major cannabinoids from olivetolic acid.

General Experimental Workflow for Cannabinoid Synthesis

This diagram outlines a typical workflow for the laboratory synthesis of cannabinoids starting from olivetol.

Caption: General workflow for synthetic cannabinoid production.

Signaling Pathway of Cannabinoid Receptors

Cannabinoids produced from olivetol exert their biological effects primarily through the cannabinoid receptors CB1 and CB2. The following diagram depicts the canonical signaling pathway activated by these G-protein coupled receptors.

Caption: Canonical cannabinoid receptor signaling pathway.

Conclusion

Olivetol remains an indispensable precursor in the field of synthetic cannabinoid chemistry. Its accessibility and versatile reactivity allow for the efficient construction of the complex molecular architectures of THC, CBD, CBG, and numerous other analogues. The methodologies outlined in this guide, supported by quantitative data and clear visual workflows, provide a solid foundation for researchers and drug development professionals engaged in the synthesis and study of these pharmacologically important compounds. Further research into novel catalytic systems and green chemistry approaches will continue to enhance the utility of olivetol as a key building block in medicinal chemistry.

References

- 1. Olivetol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2024028516A1 - CANNABINOID SYNTHESIS STARTING OUT FROM OLIVETOL AND TERPENE IN DICHLOROMETHANE WITH FeCl3 * 6H2O AS CATALYST - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. cannabissciencetech.com [cannabissciencetech.com]

- 7. Documents download module [ec.europa.eu]

- 8. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Cannabigerol and Cannabigerol Derivatives | MDPI [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. PathWhiz [pathbank.org]

The Enigmatic Role of Olivetol in Insect Communication: An Unexplored Frontier

For Immediate Release

[CITY, State] – [Date] – While the compound olivetol is well-documented as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa, its reported role as an insect pheromone and repellent remains a largely uncharted area of scientific inquiry. A comprehensive review of existing literature reveals a conspicuous absence of in-depth research, quantitative data, and detailed experimental protocols to substantiate these claims, presenting a significant knowledge gap for researchers, scientists, and drug development professionals.

Multiple sources assert that olivetol is produced by a number of insects and can function as a pheromone, repellent, or antiseptic.[1][2][3] However, the specific insect species that synthesize and utilize olivetol for these purposes are not identified in the available scientific literature. This lack of specificity has hindered further investigation into the behavioral and physiological effects of olivetol on insects.

A thorough search for quantitative data on olivetol's efficacy as either an insect attractant or deterrent has yielded no specific results. While numerous studies explore the insecticidal and repellent properties of cannabis extracts, these effects are predominantly attributed to other constituent compounds such as cannabinoids and terpenes.[4][5] There is a dearth of studies that isolate olivetol and test its specific impact on insect behavior. Consequently, no standardized experimental protocols for evaluating olivetol as an insect pheromone or repellent could be identified.

Furthermore, the signaling pathways and physiological mechanisms that would be activated in insects upon exposure to olivetol remain entirely unknown. Without this fundamental information, the development of any potential applications for olivetol in pest management or other areas of drug development is significantly hampered.

The current body of research is heavily focused on the botanical origins and applications of olivetol, particularly its synthesis in lichens and its role in the production of tetrahydrocannabinol (THC).[1][2] The biosynthesis of olivetol in Cannabis sativa involves a polyketide synthase (PKS) type reaction, starting from hexanoyl-CoA and three molecules of malonyl-CoA.[1]

Given the repeated yet unsubstantiated claims of olivetol's function in insects, this area represents a compelling and open field for future research. Key questions that remain to be answered include:

-

Which insect species produce olivetol?

-

What are the biosynthetic pathways for olivetol in these insects?

-

What are the precise behavioral responses of various insect species to olivetol?

-

What are the underlying neural and molecular signaling pathways that mediate these responses?

Elucidating the role of olivetol in insect communication could have significant implications for the development of novel and targeted pest control strategies. As such, this topic warrants dedicated investigation to move beyond anecdotal claims and establish a solid scientific foundation.

Data Presentation

Due to the lack of quantitative data in the existing literature regarding olivetol's function as an insect pheromone or repellent, a data table summarizing such information cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments on the function of olivetol as an insect pheromone or repellent could not be cited as no such specific studies were found in the comprehensive literature search.

Visualizations

In the absence of established signaling pathways, experimental workflows, or logical relationships concerning olivetol's role in insects, the creation of Graphviz diagrams as requested is not feasible. The necessary foundational data to construct these visualizations is not available in the current scientific literature.

References

- 1. Olivetol - Wikipedia [en.wikipedia.org]

- 2. The role of olivetol in the human body_Chemicalbook [chemicalbook.com]

- 3. US20170143644A1 - Composition of Olivetol and Method of Use to Reduce or Inhibit the Effects of Tetrahydrocannabinol in the Human Body - Google Patents [patents.google.com]

- 4. The Use of Cannabis sativa L. for Pest Control: From the Ethnobotanical Knowledge to a Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of Olivetol with p-Mentha-2,8-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between olivetol and p-mentha-2,8-dien-1-ol is a cornerstone in the synthesis of various cannabinoids, including the therapeutically significant compounds (-)-Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD). This reaction, typically proceeding via an acid-catalyzed Friedel-Crafts alkylation, allows for the coupling of a resorcinol (olivetol) with a monoterpene alcohol (p-mentha-2,8-dien-1-ol) to form the characteristic dibenzopyran core structure of many cannabinoids. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions, leading to the formation of different isomers.

These application notes provide detailed protocols and compiled data from seminal and recent studies to guide researchers in performing and optimizing this critical synthetic transformation.

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the protonation of the hydroxyl group of p-mentha-2,8-dien-1-ol by an acid catalyst, which then leaves as a water molecule to form a stabilized allylic carbocation. This electrophile then undergoes an electrophilic aromatic substitution with the electron-rich olivetol. The initial alkylation can occur at two positions on the olivetol ring, leading to either the "normal" or "abnormal" cannabidiol precursor. Subsequent intramolecular cyclization of the "normal" intermediate, also acid-catalyzed, results in the formation of the tetrahydrocannabinol scaffold. The position of the double bond in the final THC product (Δ⁸ or Δ⁹) is influenced by the reaction conditions and the thermodynamic stability of the isomers.

Application Notes and Protocols for the Synthesis of Cannabidiol (CBD) from Olivetol

Introduction

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid derived from Cannabis sativa that has garnered significant interest for its therapeutic potential. Chemical synthesis offers a route to high-purity CBD, free from other cannabinoids like Δ⁹-tetrahydrocannabinol (THC). The most common synthetic approach involves the acid-catalyzed Friedel-Crafts alkylation of olivetol with a suitable monoterpene, typically (+)-p-mentha-2,8-dien-1-ol (PMD). This document provides detailed protocols and application notes for researchers engaged in the chemical synthesis of CBD.

Reaction Principle

The core of the synthesis is an acid-catalyzed Friedel-Crafts reaction. A Brønsted or Lewis acid catalyst activates the allylic alcohol of p-menthadienol, generating a carbocation intermediate. This electrophile then attacks the electron-rich aromatic ring of olivetol. A key challenge in this synthesis is controlling the regioselectivity of this alkylation, as the reaction can yield both the desired cannabidiol (CBD) and a significant amount of its regioisomer, abnormal-CBD (abn-CBD), along with other by-products.[1][2][3] Stronger acidic conditions can also promote the subsequent cyclization of CBD to form THC.[1][4]

Figure 1: General reaction pathway for the synthesis of CBD from olivetol.

Application Notes: Catalyst Selection and By-product Control

The choice of acid catalyst is critical as it directly influences the yield and the product distribution. Both Lewis and Brønsted acids have been successfully employed.

-

Brønsted Acids (e.g., CSA, p-TsOH): These are effective but can lead to a mixture of CBD and abn-CBD. For instance, using 10 mol% of camphorsulfonic acid (CSA) resulted in a 34% yield of CBD and a 22% yield of abn-CBD.[5]

-

Lewis Acids (e.g., BF₃·OEt₂, AgOTf, ZnCl₂): Lewis acids can offer different selectivity profiles. Boron trifluoride diethyl etherate (BF₃·OEt₂) on alumina has been reported to yield 56% CBD and 14% abn-CBD.[2] Silver triflate (AgOTf) produced CBD and abn-CBD in equal 30% yields.[5]

-

High-Selectivity Strategies: To overcome the issue of regioselectivity, a "blocking group" strategy can be employed. Olivetol is first dibrominated to block the positions susceptible to abnormal alkylation. The subsequent reaction with p-menthadienol followed by reductive debromination can afford CBD in an impressive 79% overall yield for the two steps.[1][6]

-

Continuous Flow Synthesis: Utilizing a microreactor or continuous flow setup can improve control over reaction time and temperature, leading to better yields. Pumping solutions of the reactants and a Lewis acid catalyst (BF₃·OEt₂) through a PTFE coil reactor has been shown to produce CBD in a 55% yield after purification.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems in CBD Synthesis

| Catalyst | Reactants | Solvent | Conditions | CBD Yield (%) | abn-CBD Yield (%) | Other By-products | Reference |

| CSA (10 mol%) | Olivetol, trans:cis Isopiperitenol | Dichloromethane | N₂, Stirring | 34 | 22 | - | [5] |

| AgOTf (20 mol%) | Olivetol, trans:cis Isopiperitenol | Dichloromethane | N₂, Stirring | 30 | 30 | - | [5] |

| BF₃·OEt₂ on Al₂O₃ | Olivetol, (+)-p-menthadienol | Dichloromethane | 15 min at RT, 1 min at 40-41°C | 56 | 14 | - | [2] |

| p-TsOH | Olivetol, (+)-p-menthadienol | Toluene | Reflux | 44 | Significant amounts | Unwanted isomers | [6] |

| MsOH (0.1 equiv) | Olivetol, 1-methylcyclohex-2-en-1-ol | Dichloromethane | 24h at RT | 81 (as H₂CBD) | - | Cycloetherification product | [2][3] |

Table 2: High-Yield Synthetic Strategies

| Strategy | Key Steps | Overall CBD Yield (%) | Advantages | Reference |

| Blocking Group | 1. Dibromination of Olivetol2. Coupling with terpene3. Reductive debromination | 79 | High regioselectivity, minimal by-products | [1] |

| Continuous Flow | Pumping reactants and BF₃·OEt₂ through a PTFE coil reactor (7 min residence) | 55 | Excellent reaction control, scalable | [7] |

Experimental Protocols

Protocol 1: General CBD Synthesis using Camphorsulfonic Acid (CSA)

This protocol is based on the metal-free synthesis described by Guerrero-Bermúdez et al.[5]

Materials:

-

Olivetol

-

trans:cis mixture of p-mentha-2,8-dien-1-ol (isopiperitenol)

-

Camphorsulfonic acid (CSA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Round-bottomed flask, rubber septum, nitrogen line, magnetic stirrer

Procedure:

-

Add CSA (0.1 mmol, 10 mol%) to a 25 mL round-bottomed flask. Quickly seal the flask with a rubber septum and place it under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of olivetol (1.1 mmol, 1.1 equiv) in anhydrous DCM (7.5 mL).

-

Add the olivetol solution to the reaction flask containing CSA via syringe.

-

Begin magnetic stirring.

-

Add a solution of p-mentha-2,8-dien-1-ol (1.0 mmol, 1.0 equiv) in anhydrous DCM (2.5 mL) to the reaction mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography, using a hexane/ethyl acetate gradient to isolate CBD.

References

- 1. escholarship.org [escholarship.org]

- 2. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of Tetrahydrocannabinol (THC) using Olivetol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of delta-9-tetrahydrocannabinol (Δ⁹-THC) and its isomers through the Lewis acid-catalyzed condensation of olivetol with a suitable terpene precursor. The information is curated for professionals in research, and drug development, focusing on reproducibility and a clear understanding of the reaction parameters.

Introduction

The synthesis of cannabinoids, particularly Δ⁹-THC, is of significant interest for pharmaceutical and research purposes. A common and effective method involves the Friedel-Crafts alkylation of olivetol with a terpene, such as p-mentha-2,8-dien-1-ol or (-)-verbenol, catalyzed by a Lewis acid.[1][2] This reaction proceeds through the formation of a carbocation intermediate from the terpene, which then alkylates the olivetol ring, followed by a cyclization step to form the characteristic tricyclic structure of THC.[3] The choice of Lewis acid, solvent, temperature, and reaction time are critical parameters that influence the yield and the isomeric ratio of the products, primarily Δ⁹-THC and the thermodynamically more stable Δ⁸-THC.[4]

Reaction Mechanism and Pathway

The Lewis acid-catalyzed condensation of olivetol and a terpene alcohol follows a multi-step mechanism. The Lewis acid activates the terpene alcohol to form an allylic carbocation. This electrophile then attacks the electron-rich aromatic ring of olivetol in a Friedel-Crafts alkylation. Subsequent intramolecular cyclization, also promoted by the acid catalyst, leads to the formation of the cannabinoid scaffold. The final double bond position, which distinguishes Δ⁹-THC from Δ⁸-THC, is highly dependent on the reaction conditions and the catalyst used.

Caption: Reaction pathway for THC synthesis.

Data Presentation: Comparison of Catalysts and Conditions

The selection of the Lewis acid is a critical factor influencing the yield and selectivity of the reaction. Below is a summary of various catalysts and their reported performance in the synthesis of cannabinoids from olivetol.

| Catalyst | Terpene Precursor | Solvent | Temp. (°C) | Time | Product(s) | Yield (%) | Reference |

| Boron trifluoride etherate (BF₃·OEt₂) | (+)-p-Mentha-2,8-dien-1-ol | Dichloromethane | 0 | 1.5 h | Δ⁹-THC | 31 (isolated) | [5] |

| Boron trifluoride etherate (BF₃·OEt₂) | [¹³C₄]-Olivetol & (+)-p-Menth-2-ene-1,8-diacetate | Dichloromethane | -5 | 20 min | [¹³C₄]-Δ⁹-THC | 61 | [6] |

| Scandium(III) triflate (Sc(OTf)₃) | Cannabidiol (CBD) | Dichloromethane | 40 | 6 h | Δ⁹-THC | ~89 (selectivity) | [7] |

| Tin(II) triflate (Sn(OTf)₂) | (-)-Verbenol | Dichloromethane | RT | - | Δ⁸-THC | up to 33 | [3] |

| Zinc chloride (ZnCl₂) & BF₃·OEt₂ | p-Menthadienol | - | - | - | Δ⁹-THC | up to 24 | [3] |

| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Terpene | Dichloromethane | Reflux | 10-90 min | CBD or Δ⁹-THC | - | [8] |

| p-Toluenesulfonic acid (p-TSA) | (-)-Verbenol | Dichloromethane | - | - | (-)-trans-Δ⁸-THC | up to 35 | [1] |

| Si-BF₃ (heterogeneous) | p-Mentha-2,8-dien-1-ol | Dichloromethane | - | - | Δ⁹-THC | 30 (isolated) | [9] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of THC.

Protocol 1: Synthesis of Δ⁹-THC using Boron Trifluoride Etherate

This protocol is adapted from Razdan et al. (1974) and is a widely cited method for the one-step synthesis of Δ⁹-THC.[5]

Materials:

-

(+)-p-Mentha-2,8-dien-1-ol

-

Olivetol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Silica gel for column chromatography

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of (+)-p-mentha-2,8-dien-1-ol and olivetol in anhydrous dichloromethane.

-

Add anhydrous magnesium sulfate to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1% (by molar equivalent to reactants) of boron trifluoride etherate to the stirred solution.

-

Maintain the reaction at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate Δ⁹-THC.

Protocol 2: Continuous Flow Synthesis of Δ⁹-THC using a Heterogeneous Catalyst

This protocol describes a continuous flow method using a silica-supported boron trifluoride (Si-BF₃) catalyst, which can offer better control over reaction parameters and easier workup.[9]

Materials:

-

Olivetol

-

p-Mentha-2,8-dien-1-ol

-

Anhydrous dichloromethane (DCM)

-

Silica-supported boron trifluoride (Si-BF₃) catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Biphenyl (as an internal standard for NMR)

Equipment:

-

Syringe pumps

-

Packed bed reactor

-

T-piece connector

-

Back pressure regulator

Procedure:

-

Prepare a stock solution of olivetol and p-mentha-2,8-dien-1-ol (e.g., 0.25 M) and an internal standard like biphenyl in anhydrous DCM.

-

Pack a column reactor with the Si-BF₃ catalyst (e.g., 500 mg).

-

Using a syringe pump, flow the reactant solution through the packed bed reactor at a defined flow rate to control the residence time.

-

The effluent from the reactor is directly quenched by mixing with a stream of saturated aqueous NaHCO₃ solution using a T-piece.

-

Collect the quenched reaction mixture, separate the organic phase, and dry it.

-

Analyze the crude product by ¹H-NMR to determine the yield and product distribution.

-

Purify the product using silica gel chromatography. Longer residence times generally favor the formation of Δ⁹-THC.

Workflow and Logical Relationships

General Experimental Workflow

The synthesis of THC from olivetol follows a standardized laboratory workflow, from preparation to purification and analysis.

Caption: General experimental workflow.

Influence of Lewis Acid Strength

The strength and nature of the Lewis acid catalyst play a crucial role in the reaction outcome. Generally, milder conditions favor the formation of the kinetic product, CBD, while stronger acids and more forcing conditions promote cyclization to THC and subsequent isomerization to the more stable Δ⁸ isomer.

Caption: Influence of Lewis acid strength.

Safety Considerations

-

Reagents: Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive. Dichloromethane is a volatile and potentially carcinogenic solvent. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Reactions: Reactions should be conducted under an inert atmosphere to prevent side reactions and degradation of reagents. Ensure proper quenching procedures are in place to neutralize the acidic catalyst at the end of the reaction.

-

Products: THC and its isomers are psychoactive compounds and are controlled substances in many jurisdictions. All synthesis, handling, and storage must be in strict compliance with local, state, and federal regulations.

These notes are intended for informational purposes for qualified scientific personnel and do not endorse or encourage the illicit production of controlled substances. All procedures should be carried out in a legally sanctioned and appropriately equipped laboratory.

References

- 1. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]

- 2. mt.com [mt.com]

- 3. Documents download module [ec.europa.eu]

- 4. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. future4200.com [future4200.com]

- 6. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]